

The Chemical Architecture and Synthesis of SGLT2-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SGLT2-IN-1	
Cat. No.:	B600863	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGLT2-IN-1, also known as O-desethyl Dapagliflozin, is a potent and selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2).[1] As an active metabolite of the widely prescribed anti-diabetic drug Dapagliflozin, **SGLT2-IN-1** plays a significant role in the overall therapeutic effect of its parent compound.[1][2] This technical guide provides an in-depth overview of the chemical structure and a detailed synthesis pathway for **SGLT2-IN-1**, tailored for professionals in the field of drug discovery and development.

Chemical Structure

SGLT2-IN-1 is a C-aryl glucoside, a class of compounds known for their stability and efficacy as SGLT2 inhibitors. Its chemical identity is well-defined by its IUPAC name and SMILES notation.

IUPAC Name: (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

CAS Number: 864070-37-1[2]

Canonical SMILES: O[C@H]1--INVALID-LINK--O--INVALID-LINK--O">C@@HCO[2]

Molecular Formula: C19H21ClO6



Molecular Weight: 380.82 g/mol

Synthesis Pathway

The synthesis of **SGLT2-IN-1** can be achieved through the de-ethylation of its parent drug, Dapagliflozin. A straightforward method involves the use of a strong acid to cleave the ethyl ether bond of the phenoxyethyl group in Dapagliflozin.

A reported synthesis involves the treatment of Dapagliflozin with aqueous hydrobromic acid.[2] This reaction effectively removes the ethyl group, yielding O-desethyl Dapagliflozin (**SGLT2-IN-1**).

Synthesis Workflow



Click to download full resolution via product page

Synthesis of **SGLT2-IN-1** from Dapagliflozin.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of **SGLT2-IN-1** from Dapagliflozin as described in the cited literature.



Parameter	Value	Reference
Starting Material	Dapagliflozin	[2]
Reagent	Aqueous Hydrobromic Acid (48% w/w)	[2]
Reaction Time	16 hours	[2]
Reaction Temperature	Gentle reflux	[2]
Product	(2S,3R,4R,5S,6R)-2-(4-chloro- 3-(4-hydroxybenzyl)phenyl)-6- (hydroxymethyl)tetrahydro-2H- pyran-3,4,5-triol (SGLT2-IN-1)	[2]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **SGLT2-IN-1** based on the published method.[2]

Objective: To synthesize **SGLT2-IN-1** (O-desethyl Dapagliflozin) from Dapagliflozin.

Materials:

- Dapagliflozin
- Aqueous Hydrobromic Acid (48% w/w)
- Water
- · Ethyl acetate
- Round-bottom flask
- Reflux condenser
- · Heating mantle
- Separatory funnel



Rotary evaporator

Procedure:

- A mixture of Dapagliflozin (1 equivalent) and aqueous hydrobromic acid (approximately 6 equivalents) is placed in a round-bottom flask.
- The reaction mixture is warmed and stirred under a gentle reflux for 16 hours.
- After the reaction is complete, the mixture is cooled to ambient temperature.
- The cooled reaction mass is partitioned between water and ethyl acetate.
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Further purification can be performed using column chromatography if necessary.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and a detailed synthesis pathway for **SGLT2-IN-1**. The provided experimental protocol offers a practical guide for the laboratory synthesis of this important SGLT2 inhibitor. This information is intended to support researchers and drug development professionals in their efforts to study and utilize this compound in the advancement of diabetes and related metabolic disease therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. caymanchem.com [caymanchem.com]
- 2. ias.ac.in [ias.ac.in]
- To cite this document: BenchChem. [The Chemical Architecture and Synthesis of SGLT2-IN-1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600863#sglt2-in-1-chemical-structure-and-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com